molecular formula C16H12ClN3O3S B12902598 N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide CAS No. 923034-31-5

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide

Cat. No.: B12902598
CAS No.: 923034-31-5
M. Wt: 361.8 g/mol
InChI Key: MOAATAUFZHYSSZ-UHFFFAOYSA-N
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Description

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and an acetylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of 2-chloroquinoline-6-sulfonyl chloride: This intermediate is prepared by reacting 2-chloroquinoline with chlorosulfonic acid under controlled conditions.

    Coupling with 5-acetylpyridin-2-amine: The sulfonyl chloride intermediate is then reacted with 5-acetylpyridin-2-amine in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and sulfonamide groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of oxidized products at the acetyl or sulfonamide groups.

    Reduction: Formation of reduced derivatives of the compound.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide: shares structural similarities with other sulfonamide and quinoline derivatives.

    2-chloroquinoline-6-sulfonamide: Lacks the acetylpyridine moiety.

    5-acetylpyridin-2-yl sulfonamide: Lacks the quinoline ring.

Uniqueness

  • The presence of both the quinoline ring and the acetylpyridine moiety in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

923034-31-5

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide

InChI

InChI=1S/C16H12ClN3O3S/c1-10(21)12-3-7-16(18-9-12)20-24(22,23)13-4-5-14-11(8-13)2-6-15(17)19-14/h2-9H,1H3,(H,18,20)

InChI Key

MOAATAUFZHYSSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl

Origin of Product

United States

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